3-Azido-1,2,3-trimethylcyclohex-1-ene
Description
3-Azido-1,2,3-trimethylcyclohex-1-ene (CAS: 114732-24-0) is a cyclohexene derivative featuring an azide group at the 3-position and three methyl substituents at positions 1, 2, and 3. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.236 g/mol . The compound’s structure combines steric hindrance from the methyl groups with the reactivity of the azide moiety, making it a candidate for studying regioselective transformations.
Properties
CAS No. |
114732-24-0 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-azido-1,2,3-trimethylcyclohexene |
InChI |
InChI=1S/C9H15N3/c1-7-5-4-6-9(3,8(7)2)11-12-10/h4-6H2,1-3H3 |
InChI Key |
VQLIIUYGPLQYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)N=[N+]=[N-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by the azido group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1,2,3-trimethylcyclohex-1-ene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Substitution: Sodium azide in DMF or DMSO for nucleophilic substitution reactions.
Major Products Formed
Reduction: Formation of 1,2,3-trimethylcyclohexylamine.
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
3-Azido-1,2,3-trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of triazoles and other nitrogen-containing heterocycles.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Azido-1,2,3-trimethylcyclohex-1-ene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The azido group can also be reduced to an amine, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Azido Compounds
Structural and Reactivity Comparisons
The azide functional group is a common feature in diverse compounds, but structural variations significantly influence reactivity and applications. Below is a comparative analysis:
Table 1: Structural and Reactivity Profiles
Key Observations:
- Steric Effects : The trimethyl groups in 3-azido-1,2,3-trimethylcyclohex-1-ene likely hinder reactions requiring spatial accessibility, such as cycloadditions or nucleophilic substitutions. This contrasts with 3-azido-1,2-diols, where hydroxyl groups facilitate regioselective transformations .
- Azide Stability: Unlike the fluorinated benzoate azide in , which decomposes rapidly in aprotic solvents, the aliphatic azide in the target compound may exhibit greater stability under similar conditions.
- Cyclization Behavior : Azido-triazines () cyclize into tetrazolo-triazines, a process driven by aromatic stabilization. The cyclohexene backbone of the target compound lacks analogous conjugation, suggesting divergent cyclization pathways .
Table 2: Stability and Decomposition Profiles
Key Observations:
- Synthetic Accessibility : The absence of commercial suppliers for 3-azido-1,2,3-trimethylcyclohex-1-ene implies synthetic challenges, possibly due to difficulties in introducing multiple methyl groups or controlling azide regiochemistry .
- Decomposition Risks : Fluorinated azides () highlight the importance of solvent selection for azide stability. The target compound’s aliphatic structure may offer advantages in protic solvents but requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
